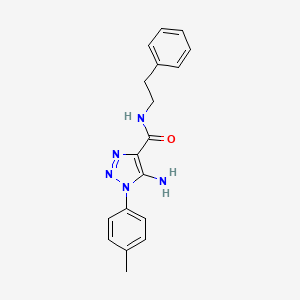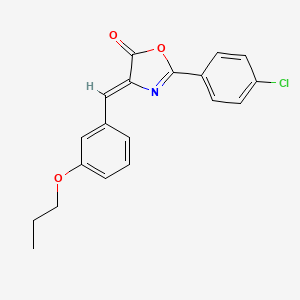![molecular formula C14H19NO5S B4734943 [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B4734943.png)
[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid
Overview
Description
[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZPA is a sulfonamide-based compound that has a unique structure and properties that make it a promising candidate for use in scientific research. In
Mechanism of Action
The mechanism of action of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in cancer cell growth and proliferation. [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and antibacterial activities, [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been found to have anti-inflammatory properties. [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid for lab experiments is its potency and specificity. [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been shown to be highly effective in inhibiting the growth of cancer cells and bacteria, making it a valuable tool for researchers studying these areas. However, one limitation of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid. One area of interest is the development of new derivatives of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid that have improved potency and selectivity. Additionally, researchers are interested in exploring the use of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid in combination with other drugs or therapies to enhance its anticancer activity. Finally, there is interest in studying the potential use of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid is a promising compound that has a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for researchers studying cancer, bacteria, and other areas of interest. While there are limitations to its use, the potential benefits of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid make it an exciting area of research for the future.
Scientific Research Applications
[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid is in the field of medicinal chemistry. [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, [4-(azepan-1-ylsulfonyl)phenoxy]acetic acid has been found to be effective in inhibiting the growth of bacteria, making it a potential candidate for use as an antibacterial agent.
properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)11-20-12-5-7-13(8-6-12)21(18,19)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOGAGBRXGASRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-ylsulfonyl)phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-allyl-3-[(3,4-dichlorobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4734887.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4734901.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)


![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)

![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![4-ethyl 2-methyl 3-methyl-5-[(pentafluorobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4734968.png)